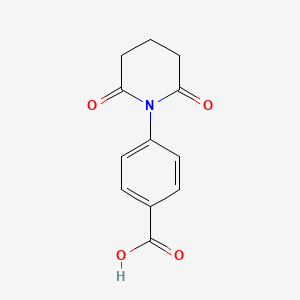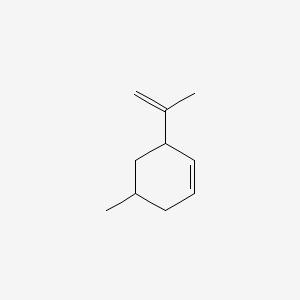
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with chloromethyl, methyl, and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-methylbenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process may involve distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane, while oxidation with potassium permanganate would yield this compound-5-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving dioxolane derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The dioxolane ring can interact with enzymes and receptors, influencing their activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
- 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-oxathiole
Uniqueness
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds like oxazoles and oxathioles, the dioxolane ring offers different steric and electronic environments, leading to distinct reactivity and applications .
Propiedades
Número CAS |
3418-20-0 |
|---|---|
Fórmula molecular |
C12H15ClO2 |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO2/c1-9-3-5-10(6-4-9)12(2)14-8-11(7-13)15-12/h3-6,11H,7-8H2,1-2H3 |
Clave InChI |
CJHIJQSTQLRGBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(OCC(O2)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


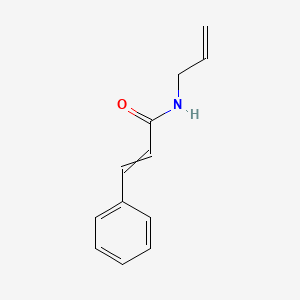
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
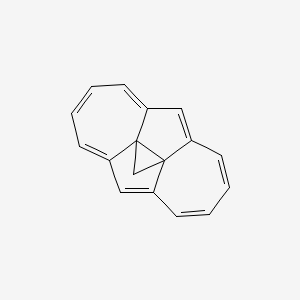
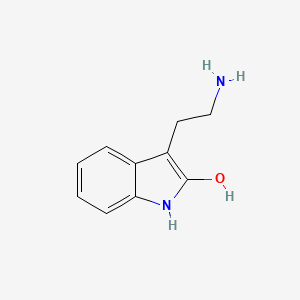
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
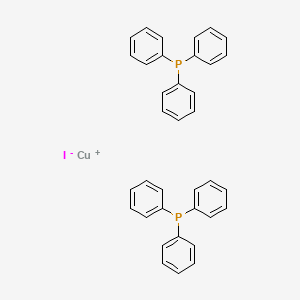
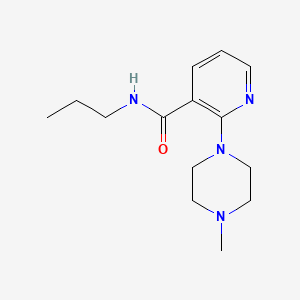
![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)


